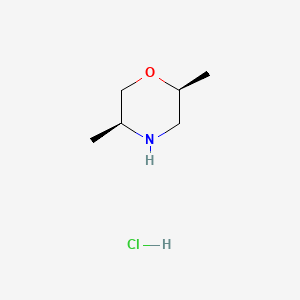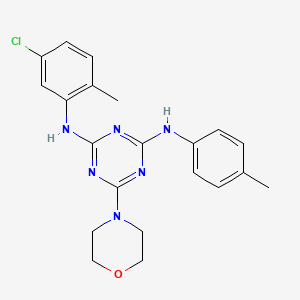
N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of heterocyclic compounds. For example, a concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines showcases its utility in producing a variety of ring systems with potential applications in pharmaceuticals and agrochemicals (Matlock et al., 2015).
Antimicrobial Activities
Derivatives of 1,2,4-triazine, including structures incorporating the compound , have been synthesized and evaluated for their antimicrobial properties. Such research indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Larvicidal Activity
The compound has also been involved in the synthesis of derivatives with significant larvicidal activity against mosquito larvae, suggesting its use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Gorle et al., 2016).
Coordination Chemistry
Research into the coordination chemistry of copper (II) with ligands derived from the compound shows interesting regio- and diastereoselectivity, highlighting its potential in the synthesis of metal complexes with specific geometries and properties (Majumder et al., 2016).
Chemical Modification and Reactivity
The compound's reactivity has been exploited in chemical modifications to produce various derivatives. These reactions include dealkylation, Mannich reactions, and cycloadditions, further demonstrating its versatility as a chemical building block (Collins et al., 2000).
Analytical Applications
Chloro-s-triazines, related to the compound , have been used as markers and fixatives in the study of growth in teeth and bones, indicating the compound's potential in bioanalytical applications (Goland & Grand, 1968).
Polymeric Materials
The compound has been incorporated into polyamides demonstrating good thermal stability and flame retardancy, suggesting applications in the development of new materials with enhanced performance (Dinari & Haghighi, 2017).
properties
IUPAC Name |
2-N-(5-chloro-2-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-14-3-7-17(8-4-14)23-19-25-20(24-18-13-16(22)6-5-15(18)2)27-21(26-19)28-9-11-29-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTARFPKAROYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

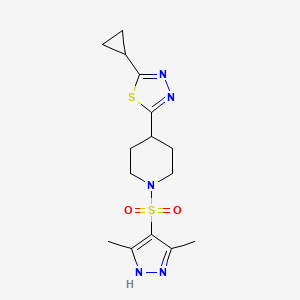
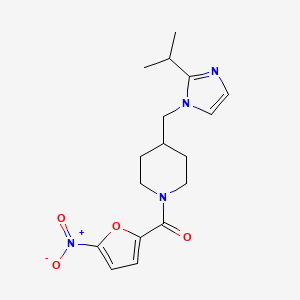
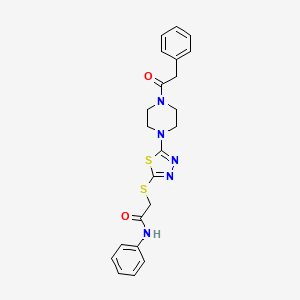



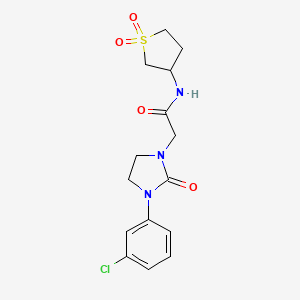
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
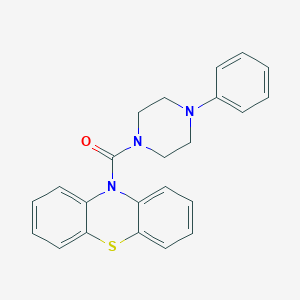
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)
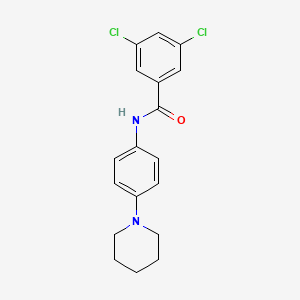
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)
